molecular formula C12H15N3O B1414277 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline CAS No. 1875944-72-1

3-[(4-Ethoxypyrazol-1-yl)methyl]aniline

Cat. No.: B1414277
CAS No.: 1875944-72-1
M. Wt: 217.27 g/mol
InChI Key: YGJXARUMIMKKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Ethoxypyrazol-1-yl)methyl]aniline is a substituted aniline derivative featuring a pyrazole ring substituted with an ethoxy group at the 4-position and linked to the aniline moiety via a methylene bridge. This compound is structurally significant in medicinal chemistry due to its hybrid architecture, combining the aromaticity of aniline with the heterocyclic versatility of pyrazole. Such hybrids are often explored as intermediates in drug discovery, particularly for targeting receptors or enzymes where both aromatic and heterocyclic interactions are critical .

Properties

IUPAC Name

3-[(4-ethoxypyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-16-12-7-14-15(9-12)8-10-4-3-5-11(13)6-10/h3-7,9H,2,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJXARUMIMKKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline typically involves the reaction of 4-ethoxypyrazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxypyrazol-1-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions are often facilitated by the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3-[(4-Ethoxypyrazol-1-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Applications/Notes
3-[(4-Ethoxypyrazol-1-yl)methyl]aniline 4-Ethoxy-pyrazole, methylene-aniline 217.27* Ethoxy, pyrazole, aniline Pharmaceutical intermediate (inferred)
4-(Tris(4-methylpyrazol-1-yl)methyl)aniline Three 4-methyl-pyrazole groups 408.45 Methyl-pyrazole, aniline Research chemical; confirmed via NMR, IR, MS, X-ray
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline 4-Methoxyphenyl, chloro, fluoro 437.87* Methoxy, halogen, pyrazole Potential kinase inhibitor (structural analog)
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Piperazine, trifluoromethyl 313.35 Trifluoromethyl, piperazine High-density (1.2 g/cm³) pharmaceutical intermediate
4-(2-methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline Thiazole, methyl-pyrazole 284.38 Thiazole, methyl-pyrazole Bioactive scaffold (e.g., antimicrobial)

*Calculated based on molecular formula.

Key Comparative Insights:

Halogenated derivatives (e.g., chloro/fluoro in ) exhibit stronger electron-withdrawing effects, which may enhance binding affinity to target proteins but reduce metabolic stability. Thiazole-containing analogs (e.g., ) introduce sulfur-based hydrogen bonding and π-stacking capabilities, broadening interaction profiles in drug design.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl or methoxy) are synthesized via one-pot reflux methods (e.g., ), whereas trifluoromethyl or piperazine derivatives (e.g., ) require multi-step protocols.

Physicochemical Properties :

  • The trifluoromethyl group in increases molecular density (1.2 g/cm³) and stability, advantageous for solid formulations.
  • Thiazole-pyrazole hybrids (e.g., ) exhibit higher molar masses (~284 g/mol), impacting solubility and requiring formulation optimization.

Analytical Characterization :

  • All compounds are validated via NMR, IR, and MS . X-ray crystallography is critical for confirming the stereochemistry of tris-pyrazole derivatives (e.g., ).

Biological Activity

3-[(4-Ethoxypyrazol-1-yl)methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline can be described by its molecular formula C12H16N4C_{12}H_{16}N_4 and a molecular weight of approximately 216.29 g/mol. The presence of the ethoxypyrazole moiety is significant for its biological properties.

PropertyValue
Molecular FormulaC12H16N4C_{12}H_{16}N_4
Molecular Weight216.29 g/mol
SolubilitySoluble in DMSO

The biological activity of 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor growth and proliferation.
  • Receptor Interaction : It potentially interacts with various receptors, influencing signaling pathways that regulate cell survival and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has indicated that compounds structurally related to 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline possess significant anticancer properties. For instance, a study on similar pyrazole derivatives demonstrated their effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In vitro studies have shown that 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising efficacy comparable to standard antibiotics.

Case Studies

  • Study on Anticancer Properties :
    • Objective : Evaluate the effects on MCF-7 breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
  • Study on Antimicrobial Efficacy :
    • Objective : Assess antibacterial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : Zones of inhibition were measured, showing effective antibacterial activity with an MIC of 32 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of 3-[(4-Ethoxypyrazol-1-yl)methyl]aniline can be influenced by modifications to its structure:

ModificationEffect on Activity
Ethoxy group presenceEnhances solubility and bioavailability
Variations in pyrazole ringAlters receptor binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Ethoxypyrazol-1-yl)methyl]aniline
Reactant of Route 2
3-[(4-Ethoxypyrazol-1-yl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.